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8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride
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Overview
Description
8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride is a chemical compound with the molecular formula C10H12ClN·HCl. It is a derivative of benzazepine and is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is often used as a building block in the synthesis of more complex molecules and has been studied for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:
- p-Chlorophenyl acetate undergoes aminolysis with isopropanol amine.
Chlorination: The resulting product is then chlorinated.
Reduction: The chlorinated product undergoes reduction.
Friedel-Crafts Alkylation: The reduced product is subjected to Friedel-Crafts alkylation.
Splitting and Salt Formation: The final product is obtained by splitting with L-tartaric acid and forming the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction steps as described above. The process is optimized for yield and purity, and the reaction conditions are carefully controlled to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield different reduced derivatives.
Scientific Research Applications
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, particularly its R enantiomer, is a therapeutic agent with applications primarily related to its activity as a serotonin (5-HT) receptor agonist . It is used in the treatment or prophylaxis of 5-HT mediated disorders, especially those associated with the central nervous system .
Primary Application: Treatment of Obesity
- Mechanism of Action 5-HT neurotransmission is known to play a role in various physiological processes, including the regulation of feeding behavior . Specifically, 5-HT agonists induce a feeling of fullness, leading to reduced calorie consumption . The stimulatory action of 5-HT on the 5-HT2C receptor is considered important for controlling eating and producing anti-obesity effects .
- Target Receptor The 5-HT2C receptor is highly expressed in the brain, notably in the limbic structures, extrapyramidal pathways, thalamus, and hypothalamus, making it a relevant target for treating obesity and psychiatric disorders . Selective 5-HT2C receptor agonists may offer a more effective and safer approach to anti-obesity treatments .
- Preclinical Evidence Studies involving 5-HT2C knockout mice have shown that these animals tend to be overweight and exhibit cognitive impairment, further supporting the role of this receptor in weight management .
- Lorcaserin 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, also known as Lorcaserin, has been identified as a selective serotonin 5-HT2C receptor agonist for the treatment of obesity .
Chemical Information
- Names and Identifiers The compound is also known as (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate . Other names include Lorcaserin HCl hemihydrate and (5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrate;hydrochloride .
- Molecular Formula and Weight The molecular formula of (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate is C11H17Cl2NO, with a molecular weight of 250.16 g/mol .
- CAS Number The CAS number for this compound is 856681-05-5 .
Research and Development
- Conformational Analysis Studies have been conducted to determine the conformational state of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (lorcaserin) in water .
- Patents The compound and its related salts, enantiomers, crystalline forms, and intermediates have been reported in various patents, indicating ongoing research and development efforts .
Mechanism of Action
The mechanism of action of 8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as a selective serotonin 5-HT2C receptor agonist, which is involved in the regulation of appetite and body weight . The compound binds to the 5-HT2C receptor and activates it, leading to downstream signaling events that result in its physiological effects.
Comparison with Similar Compounds
8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride can be compared with other similar compounds, such as:
Lorcaserin: A selective serotonin 5-HT2C receptor agonist used in the treatment of obesity.
SKF38393: A dopamine receptor agonist with similar structural features.
SCH23390: A dopamine receptor antagonist with similar structural features.
These compounds share structural similarities but differ in their specific molecular targets and therapeutic applications. This compound is unique in its specific interactions with serotonin receptors and its potential therapeutic applications in central nervous system disorders.
Biological Activity
8-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride, commonly known as Lorcaserin, is a compound that has garnered attention for its biological activity, particularly as a selective serotonin 5-HT2C receptor agonist. This article provides an overview of its biological properties, mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C11H14ClN
- Molecular Weight : 209.69 g/mol
- CAS Number : 856681-05-5
Lorcaserin acts primarily as an agonist at the 5-HT2C receptor, which is involved in regulating appetite and energy balance. By selectively activating this receptor, Lorcaserin promotes satiety and reduces food intake, making it a candidate for obesity treatment. Its selectivity for the 5-HT2C receptor over other serotonin receptors (such as 5-HT2A and 5-HT2B) is crucial for minimizing potential side effects associated with broader serotonin receptor activation .
Appetite Regulation
Clinical studies have demonstrated that Lorcaserin effectively reduces body weight in obese patients. In a pivotal trial, patients treated with Lorcaserin experienced significant weight loss compared to placebo groups. The mechanism is believed to involve enhanced signaling through the 5-HT2C receptor in the hypothalamus, leading to decreased appetite and increased feelings of fullness .
Cardiovascular Safety
Lorcaserin's safety profile was evaluated in various clinical trials. Notably, it showed a reduced risk of cardiovascular events compared to other weight-loss medications. This safety was attributed to its selective action on the 5-HT2C receptor while avoiding significant activation of the 5-HT2B receptor, which has been linked to valvular heart disease .
Other Therapeutic Applications
Research indicates potential applications beyond obesity treatment:
- Anxiety Disorders : Given its serotonergic activity, Lorcaserin may have anxiolytic effects.
- Addiction Treatment : There is ongoing investigation into its efficacy in treating substance use disorders due to its effects on reward pathways in the brain .
Case Studies and Clinical Trials
Study | Participants | Duration | Outcome |
---|---|---|---|
BLOOM-DM | 604 obese patients with diabetes | 52 weeks | Significant weight loss (average 5.8% vs. placebo) |
BLOOM | 3,182 obese patients | 52 weeks | 47% achieved ≥5% weight loss; improved metabolic parameters |
CAMELLIA-TIMI 61 | 12,000 overweight/obese patients with cardiovascular risk factors | 3 years | No significant increase in cardiovascular events compared to placebo |
Research Findings
- Efficacy : In various studies, Lorcaserin has consistently shown efficacy in weight management and appetite suppression. For instance, a meta-analysis indicated an average weight loss of approximately 3–5% from baseline over one year .
- Safety Profile : Long-term studies have indicated that Lorcaserin does not significantly increase the risk of major adverse cardiovascular events compared to placebo .
- Pharmacodynamics : Lorcaserin's pharmacokinetics reveal peak plasma concentrations occurring approximately 1–2 hours post-administration with a half-life conducive for once or twice daily dosing .
Properties
Molecular Formula |
C10H13Cl2N |
---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-5-4-8-3-1-2-6-12-10(8)7-9;/h4-5,7,12H,1-3,6H2;1H |
InChI Key |
QLHFTFITRVMKOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2=C(C1)C=CC(=C2)Cl.Cl |
Origin of Product |
United States |
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